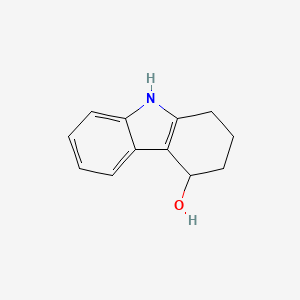
2,3,4,9-tetrahydro-1H-carbazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Carbazoles are characterized by a tricyclic structure consisting of two benzene rings fused to a pyrrole ring. This particular compound has a molecular formula of C12H13NO and a molecular weight of 171.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-4-ol typically involves the reduction of carbazole. One common method is the catalytic hydrogenation of carbazole using a palladium or platinum catalyst under high pressure and temperature. Another approach involves the use of hydrazine in the presence of a metal catalyst to achieve the reduction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The choice of catalyst and solvent can significantly affect the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,9-Tetrahydro-1H-carbazol-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form 2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Further reduction can lead to the formation of tetrahydrocarbazole derivatives.
Substitution: Substitution reactions can yield various alkylated derivatives of the compound.
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazol-4-ol has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,3,4,9-Tetrahydro-1H-carbazol-4-ol is structurally similar to other carbazole derivatives, such as 1,2,3,4-tetrahydrocarbazole and 5,6,7,8-tetrahydrocarbazole. its unique structural features, such as the presence of the hydroxyl group at the 4-position, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocarbazole
5,6,7,8-Tetrahydrocarbazole
2,3,4,9-Tetrahydro-1H-carbazol-1-ol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
82260-33-1 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-4-ol |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,11,13-14H,3,6-7H2 |
InChI Key |
TYKWLDFXWDPHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















